Bis(2-hydroxypropyl)ammonium myristate Bis(2-hydroxypropyl)ammonium myristate
Brand Name: Vulcanchem
CAS No.: 83270-36-4
VCID: VC16982394
InChI: InChI=1S/C14H28O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-5(8)3-7-4-6(2)9/h2-13H2,1H3,(H,15,16);5-9H,3-4H2,1-2H3
SMILES:
Molecular Formula: C14H28O2.C6H15NO2
C20H43NO4
Molecular Weight: 361.6 g/mol

Bis(2-hydroxypropyl)ammonium myristate

CAS No.: 83270-36-4

Cat. No.: VC16982394

Molecular Formula: C14H28O2.C6H15NO2
C20H43NO4

Molecular Weight: 361.6 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-hydroxypropyl)ammonium myristate - 83270-36-4

Specification

CAS No. 83270-36-4
Molecular Formula C14H28O2.C6H15NO2
C20H43NO4
Molecular Weight 361.6 g/mol
IUPAC Name 1-(2-hydroxypropylamino)propan-2-ol;tetradecanoic acid
Standard InChI InChI=1S/C14H28O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-5(8)3-7-4-6(2)9/h2-13H2,1H3,(H,15,16);5-9H,3-4H2,1-2H3
Standard InChI Key WPHZDLROOHEOOY-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Bis(2-hydroxypropyl)ammonium myristate consists of a central nitrogen atom bonded to two 2-hydroxypropyl groups and a myristate (tetradecanoate) anion. The hydroxypropyl groups confer hydrophilicity, while the 14-carbon myristate chain provides lipophilicity, creating a balanced amphiphilic structure. The IUPAC name, 1-(2-hydroxypropylamino)propan-2-ol; tetradecanoic acid, reflects this dual-component nature .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H43NO4\text{C}_{20}\text{H}_{43}\text{NO}_4
Molecular Weight361.6 g/mol
DensityNot available
Boiling PointNot available
Exact Mass361.319214
Canonical SMILESCCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O

Structural Analysis

The compound’s amphiphilicity arises from its distinct regions:

  • Hydrophilic Head: The quaternary ammonium center with hydroxyl groups facilitates hydrogen bonding and solubility in polar solvents.

  • Lipophilic Tail: The myristate chain enables interactions with nonpolar substrates, enhancing membrane permeability.

Synthesis and Industrial Production

Reaction Pathway

Bis(2-hydroxypropyl)ammonium myristate is synthesized via a two-step process:

  • Esterification: Myristic acid reacts with 2-hydroxypropylamine under acidic catalysis (e.g., hypophosphorous acid) at 170–250°C .

    C14H28O2+2C3H9NOC20H43NO4+H2O\text{C}_{14}\text{H}_{28}\text{O}_2 + 2 \, \text{C}_3\text{H}_9\text{NO} \rightarrow \text{C}_{20}\text{H}_{43}\text{NO}_4 + \text{H}_2\text{O}

    Accelerated heating rates (>0.8°C/min) minimize triester byproducts .

  • Quaternization: The esteramine intermediate is alkylated using dimethyl sulfate or methyl chloride to form the quaternary ammonium salt .

Table 2: Optimal Synthesis Conditions

ParameterValueSource
Temperature170–250°C
CatalystHypophosphorous acid (500–3000 ppm)
Molar Ratio (Acid:Amine)1.4:1 to 2.0:1
Reaction TimeUntil acid value <5

Industrial Scalability

Patent US6037315A highlights methods to optimize quaternization efficiency by reducing triester content, which shortens reaction times by 50% . Solvent-free bulk reactions or polar solvents like C₁–C₆ alcohols are preferred for large-scale production .

Functional Applications

Cosmetic Preservatives

The compound’s antimicrobial activity against Staphylococcus aureus and Candida albicans stems from its ability to disrupt microbial membranes. At concentrations of 0.1–0.5%, it extends shelf life in creams and lotions without causing irritation.

Pharmaceutical Adjuvants

Studies demonstrate enhanced drug permeability across epithelial barriers when bis(2-hydroxypropyl)ammonium myristate is incorporated into transdermal patches. For example, permeability coefficients for lidocaine increase by 40% compared to passive diffusion.

Surfactant Blends

In detergent formulations, the compound reduces surface tension to 28–32 mN/m, outperforming sodium lauryl sulfate (35–40 mN/m). Synergistic effects with nonionic surfactants like polysorbate 80 improve emulsion stability in high-salinity environments.

Comparative Analysis with Analogous Compounds

Table 3: Performance Comparison of Quaternary Ammonium Salts

CompoundAntimicrobial Efficacy (MIC, μg/mL)Critical Micelle Concentration (mM)
Bis(2-hydroxypropyl)ammonium myristate12.5 (S. aureus)0.15
Cetrimonium chloride6.2 (S. aureus)0.08
Benzalkonium chloride3.1 (S. aureus)0.05

While bis(2-hydroxypropyl)ammonium myristate exhibits moderate antimicrobial activity, its low irritation profile makes it preferable in leave-on cosmetics.

Future Research Directions

  • Drug Delivery Systems: Investigating synergies with permeability enhancers like oleic acid.

  • Green Chemistry: Developing biocatalytic synthesis routes to reduce energy consumption.

  • Environmental Impact: Assessing biodegradability in aquatic ecosystems.

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